Cas no 2649067-95-6 (1-chloro-2-(2-isocyanatopropan-2-yl)-3-methylbenzene)

1-Chloro-2-(2-isocyanatopropan-2-yl)-3-methylbenzene is a specialized aromatic isocyanate compound featuring both chloro and methyl substituents on the benzene ring, along with a reactive isocyanate functional group. Its molecular structure provides versatility in synthetic applications, particularly in polymer chemistry, where it can serve as a key intermediate for polyurethane and polyurea formulations. The chloro and methyl groups enhance steric and electronic properties, influencing reactivity and material performance. This compound is valued for its potential in producing high-performance coatings, adhesives, and elastomers with tailored thermal and mechanical stability. Proper handling is essential due to the reactivity of the isocyanate group.
1-chloro-2-(2-isocyanatopropan-2-yl)-3-methylbenzene structure
2649067-95-6 structure
商品名:1-chloro-2-(2-isocyanatopropan-2-yl)-3-methylbenzene
CAS番号:2649067-95-6
MF:C11H12ClNO
メガワット:209.672081947327
CID:6369698
PubChem ID:165661542

1-chloro-2-(2-isocyanatopropan-2-yl)-3-methylbenzene 化学的及び物理的性質

名前と識別子

    • 1-chloro-2-(2-isocyanatopropan-2-yl)-3-methylbenzene
    • 2649067-95-6
    • EN300-1963543
    • インチ: 1S/C11H12ClNO/c1-8-5-4-6-9(12)10(8)11(2,3)13-7-14/h4-6H,1-3H3
    • InChIKey: SJKOBXAMAMNOGW-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC=CC(C)=C1C(C)(C)N=C=O

計算された属性

  • せいみつぶんしりょう: 209.0607417g/mol
  • どういたいしつりょう: 209.0607417g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 246
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.2
  • トポロジー分子極性表面積: 29.4Ų

1-chloro-2-(2-isocyanatopropan-2-yl)-3-methylbenzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1963543-5.0g
1-chloro-2-(2-isocyanatopropan-2-yl)-3-methylbenzene
2649067-95-6
5g
$2940.0 2023-06-02
Enamine
EN300-1963543-5g
1-chloro-2-(2-isocyanatopropan-2-yl)-3-methylbenzene
2649067-95-6
5g
$2940.0 2023-09-17
Enamine
EN300-1963543-0.1g
1-chloro-2-(2-isocyanatopropan-2-yl)-3-methylbenzene
2649067-95-6
0.1g
$892.0 2023-09-17
Enamine
EN300-1963543-10g
1-chloro-2-(2-isocyanatopropan-2-yl)-3-methylbenzene
2649067-95-6
10g
$4360.0 2023-09-17
Enamine
EN300-1963543-1g
1-chloro-2-(2-isocyanatopropan-2-yl)-3-methylbenzene
2649067-95-6
1g
$1014.0 2023-09-17
Enamine
EN300-1963543-0.05g
1-chloro-2-(2-isocyanatopropan-2-yl)-3-methylbenzene
2649067-95-6
0.05g
$851.0 2023-09-17
Enamine
EN300-1963543-10.0g
1-chloro-2-(2-isocyanatopropan-2-yl)-3-methylbenzene
2649067-95-6
10g
$4360.0 2023-06-02
Enamine
EN300-1963543-2.5g
1-chloro-2-(2-isocyanatopropan-2-yl)-3-methylbenzene
2649067-95-6
2.5g
$1988.0 2023-09-17
Enamine
EN300-1963543-0.25g
1-chloro-2-(2-isocyanatopropan-2-yl)-3-methylbenzene
2649067-95-6
0.25g
$933.0 2023-09-17
Enamine
EN300-1963543-0.5g
1-chloro-2-(2-isocyanatopropan-2-yl)-3-methylbenzene
2649067-95-6
0.5g
$974.0 2023-09-17

1-chloro-2-(2-isocyanatopropan-2-yl)-3-methylbenzene 関連文献

1-chloro-2-(2-isocyanatopropan-2-yl)-3-methylbenzeneに関する追加情報

Professional Introduction to 1-chloro-2-(2-isocyanatopropan-2-yl)-3-methylbenzene (CAS No. 2649067-95-6)

1-chloro-2-(2-isocyanatopropan-2-yl)-3-methylbenzene, with the CAS number 2649067-95-6, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, featuring a complex molecular structure, serves as a crucial intermediate in the synthesis of various high-value chemicals and potential therapeutic agents. Its unique chemical properties make it particularly relevant in the development of novel materials and pharmaceuticals.

The molecular structure of 1-chloro-2-(2-isocyanatopropan-2-yl)-3-methylbenzene comprises a benzene ring substituted with a chloro group at the first position, an isocyanato group at the second position, and a methyl group at the third position. This arrangement imparts distinct reactivity and functionality, making it a versatile building block for further chemical modifications. The presence of the isocyanato group, in particular, opens up possibilities for polymerization reactions and the formation of polyurethane derivatives, which are widely used in coatings, adhesives, and elastomers.

In recent years, there has been growing interest in exploring the applications of this compound in pharmaceutical research. The isocyanato functional group can undergo reactions with nucleophiles such as amines and alcohols to form urea and carbamate derivatives, respectively. These derivatives have shown promise as intermediates in the synthesis of bioactive molecules. For instance, researchers have been investigating its potential use in developing new classes of drugs targeting inflammatory and metabolic disorders.

One of the most compelling aspects of 1-chloro-2-(2-isocyanatopropan-2-yl)-3-methylbenzene is its role in the synthesis of advanced materials. The compound's ability to form stable covalent bonds with various substrates makes it an excellent candidate for creating novel polymers and copolymers. These materials can exhibit enhanced mechanical properties, thermal stability, and biodegradability, making them suitable for applications in aerospace, automotive industries, and biomedical devices.

Recent studies have highlighted the compound's potential in green chemistry initiatives. Researchers are exploring methods to optimize its synthesis using catalytic processes that minimize waste and energy consumption. Such efforts align with global trends toward sustainable manufacturing practices. Additionally, the compound's reactivity allows for the development of environmentally friendly polyurethane systems that reduce reliance on traditional petroleum-based chemicals.

The pharmaceutical industry has also been keen on leveraging 1-chloro-2-(2-isocyanatopropan-2-yl)-3-methylbenzene for drug discovery programs. Its structural motifs are found to be compatible with various pharmacophores, enabling the design of molecules with improved pharmacokinetic profiles. For example, derivatives derived from this compound have been tested in preclinical studies for their potential to modulate enzyme activity and receptor binding affinity. These findings suggest that further exploration could yield novel therapeutic entities.

In conclusion, 1-chloro-2-(2-isocyanatopropan-2-yl)-3-methylbenzene (CAS No. 2649067-95-6) represents a multifaceted compound with significant implications across multiple sectors. Its unique chemical properties make it invaluable for synthesizing advanced materials and pharmaceutical intermediates. As research continues to uncover new applications and synthetic pathways, this compound is poised to play an increasingly important role in addressing global challenges in medicine and material science.

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